molecular formula C17H12ClN3O4 B2757728 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 952819-84-0

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2757728
CAS No.: 952819-84-0
M. Wt: 357.75
InChI Key: VFRYRLVSPZNZFW-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a 1,3,4-oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the 1,3,4-oxadiazole ring: This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling of the benzo[d][1,3]dioxole and 1,3,4-oxadiazole rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

    Introduction of the chlorophenyl group: This can be done via a nucleophilic substitution reaction using appropriate chlorophenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions:

    Oxidation: The benzo[d][1,3]dioxole ring can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor sites, or intercalate into DNA, thereby disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
  • 1,3-benzodioxole-5-carboxylic acid
  • 3-chlorophenyl-1,3,4-oxadiazole

Uniqueness

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of a benzo[d][1,3]dioxole ring and a 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O4/c18-12-3-1-2-11(8-12)16-20-21-17(25-16)19-15(22)7-10-4-5-13-14(6-10)24-9-23-13/h1-6,8H,7,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRYRLVSPZNZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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